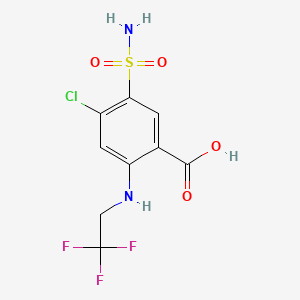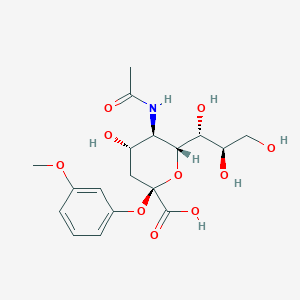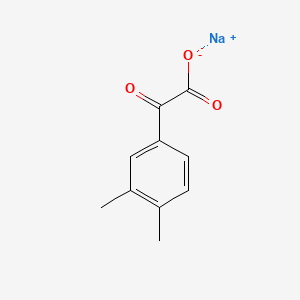
Methyl thymidine 5'-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl thymidine 5’-phosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of thymidine, a nucleoside component of DNA, where the thymine base is attached to a deoxyribose sugar. The addition of a methyl group and a phosphate group at the 5’ position enhances its stability and functionality in biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl thymidine 5’-phosphate typically involves the phosphorylation of methyl thymidine. One common method is the phosphoramidite approach, which is widely used for the chemical synthesis of oligonucleotides. This method involves the activation of nucleoside phosphoramidites with a coupling agent, such as 1H-tetrazole, to form the desired phosphate linkage .
Industrial Production Methods
Industrial production of methyl thymidine 5’-phosphate often employs automated synthesizers that utilize the phosphoramidite method. These machines can efficiently produce large quantities of the compound with high purity. The process involves sequential addition of nucleoside phosphoramidites, followed by oxidation and deprotection steps to yield the final product .
化学反応の分析
Types of Reactions
Methyl thymidine 5’-phosphate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the phosphate group to a phosphite.
Substitution: Replacement of the methyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl thymidine 5’-phosphate can yield a carbonyl-containing nucleotide, while substitution reactions can produce various functionalized nucleotides .
科学的研究の応用
Methyl thymidine 5’-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Serves as a substrate for various enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes
作用機序
The mechanism of action of methyl thymidine 5’-phosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can affect the stability and function of the DNA molecule. The compound can also interact with various enzymes, such as thymidylate kinase, which phosphorylates it to form thymidine diphosphate .
類似化合物との比較
Similar Compounds
Thymidine 5’-triphosphate: A triphosphate analog used in DNA synthesis.
Thymidine monophosphate: A monophosphate analog involved in DNA metabolism.
Thymidine 5’-(dithio)phosphate: A modified nucleotide with a dithio linkage .
Uniqueness
Methyl thymidine 5’-phosphate is unique due to its enhanced stability and functionality compared to other thymidine analogs. The presence of the methyl group and the phosphate group at the 5’ position provides additional stability and makes it a valuable tool in various biochemical applications .
特性
CAS番号 |
55728-65-9 |
|---|---|
分子式 |
C11H17N2O8P |
分子量 |
336.23 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N2O8P/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(21-9)5-20-22(17,18)19-2/h4,7-9,14H,3,5H2,1-2H3,(H,17,18)(H,12,15,16)/t7-,8+,9+/m0/s1 |
InChIキー |
IJTUGJOZUVUTDF-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)












